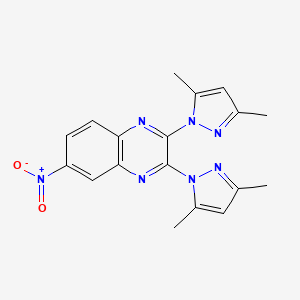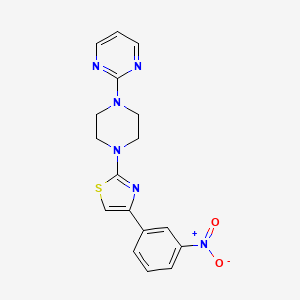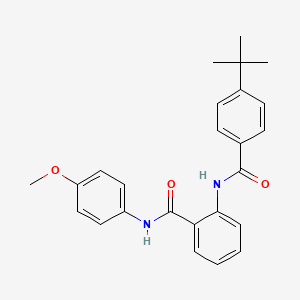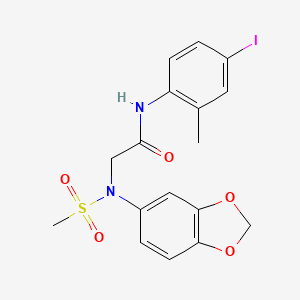![molecular formula C24H19N5O3S B3493548 2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE](/img/structure/B3493548.png)
2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE
Vue d'ensemble
Description
2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE is a complex organic compound with a molecular formula of C24H18N4O3S. This compound is characterized by the presence of a triazole ring, an aniline group, and a benzofuran moiety, making it a unique and versatile molecule in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.
Introduction of the Aniline Group: The aniline group is introduced through a nucleophilic substitution reaction, where an aniline derivative reacts with the triazole intermediate.
Coupling with Benzofuran Moiety: The final step involves the coupling of the triazole-aniline intermediate with a benzofuran derivative under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be performed on the triazole ring or the benzofuran moiety, leading to the formation of reduced derivatives.
Substitution: The compound can undergo various substitution reactions, such as halogenation, alkylation, and acylation, particularly at the aniline and triazole groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2), alkyl halides (R-X), and acyl chlorides (RCOCl) are used under appropriate conditions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), reduced derivatives (reduction), and various substituted derivatives (substitution).
Applications De Recherche Scientifique
2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO]ACETIC ACID: This compound shares the triazole and aniline groups but lacks the benzofuran moiety.
(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)ACETONITRILE: This compound has a similar triazole structure but differs in the substituents attached to the triazole ring.
Uniqueness
The uniqueness of 2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE lies in its combination of the triazole, aniline, and benzofuran moieties, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-[(5-anilino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-oxo-3H-2-benzofuran-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3S/c30-21(25-18-11-12-20-16(13-18)14-32-22(20)31)15-33-24-28-27-23(26-17-7-3-1-4-8-17)29(24)19-9-5-2-6-10-19/h1-13H,14-15H2,(H,25,30)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGMXSVGWROHRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)NC5=CC=CC=C5)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3493465.png)
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B3493470.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B3493471.png)

![ethyl {4-[(3,4,5-trimethoxybenzoyl)amino]phenyl}acetate](/img/structure/B3493496.png)
![3-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-6-NITRO-2H-CHROMEN-2-ONE](/img/structure/B3493501.png)

![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3493519.png)
![(2E)-2-(3-fluorophenyl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enenitrile](/img/structure/B3493525.png)



![N-[2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide](/img/structure/B3493559.png)

